N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and its role as an acetylcholinesterase inhibitor.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-phenylpiperazin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide, VU0640054-1, N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide, Z439843700, or F5266-0044, is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Mode of Action
It is known that similar compounds have been evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Biochemical Pathways
It is known that similar compounds showed activity exclusively in the maximal electroshock (mes) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy .
Result of Action
It is known that similar compounds showed anticonvulsant activity in animal models of epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction between 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar therapeutic applications.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to its trifluoromethoxy group, which can enhance its binding affinity and selectivity towards acetylcholinesterase. This unique structural feature may contribute to its potency and specificity as an inhibitor.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c22-21(23,24)31-18-8-6-16(7-9-18)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRMVOVJNFOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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